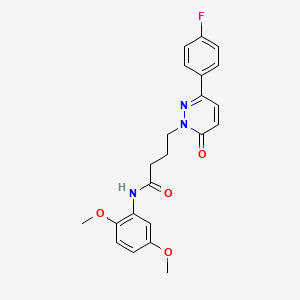
N-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Overview
Description
N-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, commonly known as ‘FL-118’, is a novel synthetic compound that has gained significant attention in recent years. It is a potent analgesic drug with a unique mechanism of action that makes it an attractive candidate for the treatment of chronic pain.
Mechanism of Action
FL-118 acts as a prodrug that is metabolized in the body to form two active metabolites, N-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-6-hydroxypyridazin-1(6H)-yl)butanamide and N-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxypyridazin-1(6H)-yl)butanamide. These metabolites are potent agonists of the mu-opioid receptor and have been shown to produce analgesia in animal models of pain. FL-118 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
FL-118 has been shown to produce analgesia in animal models of pain without producing significant side effects such as respiratory depression, sedation, or tolerance. It has also been shown to have antitumor activity in various cancer cell lines and animal models of cancer. FL-118 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by activating the mitochondrial pathway of apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of FL-118 is its unique mechanism of action, which makes it an attractive candidate for the treatment of chronic pain and cancer. FL-118 has also been shown to have a favorable safety profile with minimal side effects. However, one of the limitations of FL-118 is its complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for the research and development of FL-118. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to conduct further preclinical and clinical studies to evaluate the safety and efficacy of FL-118 in humans. It is also important to investigate the potential use of FL-118 in combination with other drugs for the treatment of chronic pain and cancer. Finally, it is important to investigate the potential use of FL-118 in other disease states such as depression and anxiety.
Scientific Research Applications
FL-118 has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in treating chronic pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. FL-118 has also been shown to have antitumor activity in various cancer cell lines and animal models of cancer. It has been suggested that FL-118 may have a dual mechanism of action, acting as both an analgesic and an anticancer agent.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-29-17-9-11-20(30-2)19(14-17)24-21(27)4-3-13-26-22(28)12-10-18(25-26)15-5-7-16(23)8-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBXJJDWOUVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B3413252.png)
![1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413261.png)
![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine](/img/structure/B3413266.png)

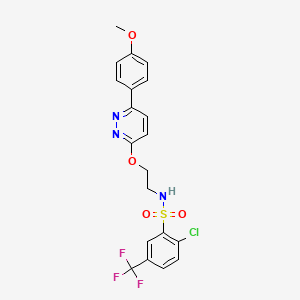
![5-(2,4-dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413281.png)
![(2E)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3413283.png)
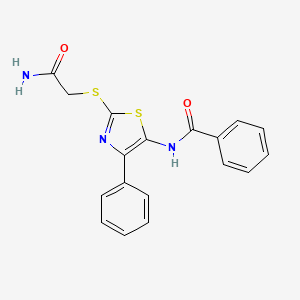
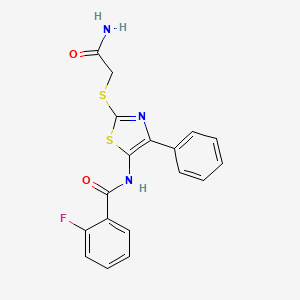

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413309.png)
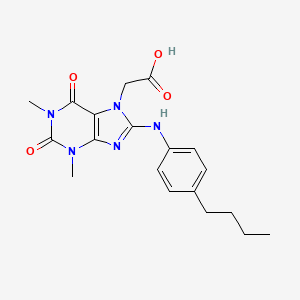
![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B3413327.png)
